![molecular formula C21H24N2O2 B1504418 Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-23-3](/img/structure/B1504418.png)
Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Spirocyclic indoline compounds, such as 1’-methylspiro[indoline-3,4’-piperidine], are widely present in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .
Synthesis Analysis
The synthesis of similar spirocyclic compounds often involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .
Molecular Structure Analysis
Molecular docking assays revealed that similar compounds as a ligand showed strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .
Chemical Reactions Analysis
The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .
Scientific Research Applications
Anticancer and Antitumor Activity
- Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their anticancer activity, with specific compounds showing potent inhibition of c-Met/ALK dual inhibitors and significant tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).
- A study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives designed and synthesized for antitumor activity showed good antiproliferative activities against several cancer cell lines, indicating their potential as potent anti-tumor agents (Junjian Li et al., 2020).
Antidepressant Potential
- Research on 1-arylspiro[indoline-3,4'-piperidine]s has explored their potential antidepressant activity, highlighting the therapeutic possibilities of these compounds in mental health treatments (H. Ong et al., 1983).
Selective σ-Receptor Ligands
- Spiro[indoline-3,4'-piperidine] compounds have been developed as highly potent and subtype selective σ-receptor ligands, contributing to our understanding of σ-receptors and their role in various neurological processes (C. Maier & B. Wünsch, 2002).
Synthetic Methodologies
- An effective synthetic route to spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives has been described, showcasing the versatility of these compounds in organic synthesis and their potential applications in creating diverse molecular architectures (A. Alizadeh & J. Mokhtari, 2011).
Mechanism of Action
Target of Action
Similar spirocyclic indoline compounds have been found to exhibit significant biological activities, attracting attention as potent anti-tumor agents .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as antagonistic or inverse agonistic activity .
Biochemical Pathways
Similar spirocyclic indoline compounds have been found to impact a variety of pathways, contributing to their broad range of biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cell lines .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
Spiroindole and spirooxindole scaffolds, which are similar to the compound , are very important in drug design processes . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
properties
IUPAC Name |
benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPIKPGZDTYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678288 | |
Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160247-23-3 | |
Record name | Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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